4-(2,5-Difluorophenoxy)aniline

Description

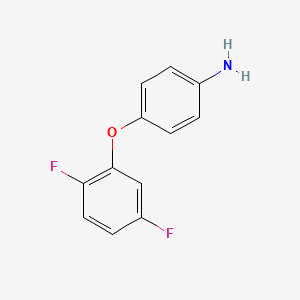

4-(2,5-Difluorophenoxy)aniline is a fluorinated aromatic amine featuring a phenoxy group substituted with fluorine atoms at the 2- and 5-positions of the benzene ring and an amino group at the para position of the aniline moiety. This compound is of significant interest in organic synthesis, pharmaceuticals, and materials science due to the electron-withdrawing effects of fluorine, which modulate reactivity and stability. Its synthesis typically involves the reduction of nitro precursors using reagents like SnCl₂·2H₂O under reflux conditions (75°C, 5–7 hours), followed by alkaline workup and purification .

Properties

CAS No. |

307308-82-3 |

|---|---|

Molecular Formula |

C12H9F2NO |

Molecular Weight |

221.20 g/mol |

IUPAC Name |

4-(2,5-difluorophenoxy)aniline |

InChI |

InChI=1S/C12H9F2NO/c13-8-1-6-11(14)12(7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 |

InChI Key |

SZFLBDKQYLWSGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

3,5-Difluoroaniline

- Structure : Fluorine atoms at the 3- and 5-positions of the aniline ring.

- Key Differences :

- Electronic Effects : The 3,5-difluoro substitution creates a symmetrical electron-withdrawing environment, reducing electron density at the para position compared to the 2,5-isomer.

- Spectroscopic Properties : FT-IR and NMR studies reveal distinct absorption bands due to altered dipole moments and resonance effects .

- Applications : Primarily used in organic synthesis for constructing fluorinated heterocycles or ligands.

4-(3,4-Difluorophenoxy)aniline

- Structure: Fluorine atoms at the 3- and 4-positions of the phenoxy group.

- Market Relevance: Market reports highlight its use in agrochemicals and specialty polymers, driven by its stability under harsh conditions .

4-(2,6-Difluorophenoxy)aniline

- Structure: Fluorine atoms at the 2- and 6-positions of the phenoxy group.

- Key Differences: Symmetry: The symmetrical 2,6-substitution enhances crystallinity and thermal stability compared to the asymmetrical 2,5-isomer. Solubility: Stored at room temperature with solubility in polar aprotic solvents like DMSO, contrasting with the 2,5-isomer’s ethanol solubility .

2,5-Dimethoxy-4-(β-hydroxyethylsulfonyl)aniline

- Structure : Methoxy groups at 2,5-positions and a sulfonyl-hydroxyethyl group at the 4-position.

- Key Differences :

Fluorinated Phenylalanine Derivatives (e.g., D-4-Fluoro-phenylalanine)

- Structure : Fluorine at the 4-position of a phenylalanine backbone.

- Key Differences: Biological Activity: Fluorine’s position influences enzyme binding in drug design, a property less relevant to 4-(2,5-Difluorophenoxy)aniline’s industrial applications. Synthesis Complexity: Requires enantioselective methods, unlike the straightforward reduction used for fluorinated anilines .

Data Table: Comparative Analysis

| Compound | Fluorine Positions | Molecular Weight | Solubility | Key Applications |

|---|---|---|---|---|

| This compound | 2,5 (phenoxy) | 221.2 | Ethanol, DMSO | Pharmaceuticals, Polymers |

| 3,5-Difluoroaniline | 3,5 (aniline) | 129.1 | DMSO, Acetone | Organic Synthesis |

| 4-(3,4-Difluorophenoxy)aniline | 3,4 (phenoxy) | 221.2 | Not Specified | Agrochemicals, Specialty Polymers |

| 4-(2,6-Difluorophenoxy)aniline | 2,6 (phenoxy) | 221.2 | DMSO, RT Storage | Research Chemicals |

| 2,5-Dimethoxy-4-(β-hydroxyethylsulfonyl)aniline | None (methoxy) | 246.3 | Water, Ethanol | Dyes, Pigments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.